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Compound of Interest

Compound Name: 18-Hydroxytritriacontan-16-one

Cat. No.: B593528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra for the long-chain keto-alcohol, 18-Hydroxytritriacontan-16-one.

Due to the absence of experimentally acquired spectra in public databases for this specific

molecule, this guide leverages established principles of NMR spectroscopy, typical chemical

shift values for relevant functional groups, and computational prediction methodologies to

generate a reliable theoretical spectrum. This document is intended to serve as a reference for

the identification and characterization of this and similar long-chain aliphatic compounds.

Molecular Structure and Predicted Spectral Features
18-Hydroxytritriacontan-16-one (C₃₃H₆₆O₂) is a long-chain aliphatic molecule containing a

ketone at position C-16 and a hydroxyl group at position C-18. The presence of these

functional groups and a chiral center at C-18 significantly influences the chemical environment

of nearby protons and carbons, leading to distinct signals in the NMR spectra.

The long saturated alkyl chains on either side of the central functional groups are expected to

produce a large, overlapping signal complex in the ¹H NMR spectrum and a series of closely

spaced signals in the ¹³C NMR spectrum. The key to the spectral interpretation lies in

identifying the unique signals associated with the carbons and protons alpha and beta to the

ketone and hydroxyl groups.
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Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts, multiplicities, and assignments for 18-
Hydroxytritriacontan-16-one are summarized in Table 1. The predictions are based on the

analysis of substituent effects and typical chemical shift ranges for similar functionalized

alkanes.

Table 1: Predicted ¹H NMR Chemical Shifts for 18-Hydroxytritriacontan-16-one (in CDCl₃)

Atom Position
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-18 ~3.8 - 4.0 Multiplet 1H

H-17 ~2.6 - 2.8 Multiplet 2H

H-15 ~2.4 - 2.5 Triplet 2H

H-19 ~1.5 - 1.6 Multiplet 2H

H-14 ~1.5 - 1.6 Multiplet 2H

H-2 to H-13 & H-20 to

H-32
~1.2 - 1.4 Broad Multiplet 52H

H-1 & H-33 ~0.8 - 0.9 Triplet 6H

OH
Variable (Broad

Singlet)
Broad Singlet 1H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration,

and temperature.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 18-Hydroxytritriacontan-16-one are presented in

Table 2. The presence of the ketone and hydroxyl groups causes a significant downfield shift

for the adjacent carbons. Due to the length of the alkyl chains, many of the central methylene

carbons will have very similar chemical shifts, potentially leading to signal overlap.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b593528?utm_src=pdf-body
https://www.benchchem.com/product/b593528?utm_src=pdf-body
https://www.benchchem.com/product/b593528?utm_src=pdf-body
https://www.benchchem.com/product/b593528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Chemical Shifts for 18-Hydroxytritriacontan-16-one (in CDCl₃)

Atom Position Predicted Chemical Shift (ppm)

C-16 (C=O) ~210 - 212

C-18 (CH-OH) ~70 - 72

C-17 ~48 - 50

C-15 ~42 - 44

C-19 ~38 - 40

C-14 ~24 - 26

C-2 to C-13 & C-20 to C-32 (Alkyl Chain) ~22 - 32

C-1 & C-33 (CH₃) ~14

Methodologies for NMR Spectrum Prediction and
Acquisition
Computational Prediction Workflow
The prediction of NMR spectra for novel organic compounds relies on computational methods.

[1] These can range from empirical database-driven approaches to more computationally

intensive quantum mechanical calculations.[2] Modern strategies often employ machine

learning algorithms trained on large spectral databases to enhance accuracy.[3]
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1. Molecular Structure Input
(e.g., SMILES, MOL file)

2. Conformer Generation &
Energy Minimization

3. Quantum Mechanical Calculation
(e.g., DFT with GIAO method)

4. Isotropic Shielding Tensor Calculation

6. Coupling Constant Calculation5. Chemical Shift Prediction
(Referenced to TMS)

7. Spectrum Generation
(Lorentzian line broadening)

Predicted NMR Spectrum

Click to download full resolution via product page

Caption: Workflow for computational NMR spectrum prediction.

Experimental Protocol for NMR Spectrum Acquisition
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR

spectra of long-chain keto-alcohols like 18-Hydroxytritriacontan-16-one.
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Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. The choice of solvent is critical, and alternatives like methanol-

d₄ or DMSO-d₆ can be used depending on solubility and the need to observe

exchangeable protons.

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the

solvent for chemical shift calibration (δ = 0.00 ppm).

Instrument Setup and Parameters:

The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to achieve better signal dispersion, which is crucial for resolving the overlapping

signals of the long alkyl chains.

For ¹H NMR:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

For ¹³C NMR:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure

each unique carbon appears as a singlet.

Spectral Width: Approximately 220-240 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and is less

sensitive than ¹H.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (or the residual solvent signal).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H spectrum to deduce

proton-proton coupling information.

Logical Relationships in Spectral Interpretation
The interpretation of the predicted spectra follows a logical pathway that connects the

molecular structure to the observed (or predicted) signals. This involves analyzing the number

of signals, their chemical shifts, integration (for ¹H), and multiplicities (for ¹H).
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Caption: Logical connections between molecular structure and NMR spectral data.

This guide provides a foundational prediction for the NMR spectra of 18-Hydroxytritriacontan-
16-one. Experimental verification is essential for confirming these predictions and for the

definitive structural elucidation of this compound. The provided methodologies offer a robust

framework for both the computational prediction and experimental acquisition of NMR data for

this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b593528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

